molecular formula C17H24N6O B5571844 (3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine

(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine

Cat. No.: B5571844
M. Wt: 328.4 g/mol
InChI Key: HJVDPKKPECUYKQ-INIZCTEOSA-N
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Description

(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20115941 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

A key aspect of research on compounds related to "(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine" involves their synthesis and the exploration of structural diversity. For instance, studies have demonstrated methodologies for generating structurally diverse libraries of compounds through reactions involving alkylation and ring closure, employing starting materials that facilitate the incorporation of tetrazole and similar heterocyclic units (G. Roman, 2013). These approaches are critical for developing new molecules with potential biological or material applications.

Novel Applications and Functionalization

Research has also focused on the novel applications of these compounds, including their potential in material science and as ligands for metal-organic frameworks (MOFs). For example, compounds synthesized from reactions similar to those involving "this compound" have been explored for their photocatalytic properties and selective sorption capabilities. These studies highlight the versatility of these compounds in various scientific applications, from catalysis to environmental remediation (Thomas E. Nixey et al., 2002; M. Formica et al., 2003).

Potential Biomedical Applications

Although excluding direct drug use and dosage information, it's worth noting that research into similar compounds has touched on areas that could indirectly support biomedical applications. This includes the development of novel synthetic routes and the exploration of their interactions with biological molecules, which can pave the way for future drug development and diagnostic tools (Mehul H. Sadhu et al., 2017).

Mechanism of Action

The mechanism of action of tetrazoles can vary depending on their application. In pharmaceuticals, for example, tetrazoles can act as bioisosteres of carboxylic acid groups, allowing them to mimic the biological activity of carboxylic acid-containing drugs .

Safety and Hazards

Tetrazoles can be hazardous due to their energetic properties. They can decompose and emit toxic nitrogen fumes when heated . They can also burst vigorously when exposed to shock, fire, or friction . Furthermore, they can react with acidic materials and strong oxidizers to produce corrosive and toxic gases and heat .

Future Directions

The future research on tetrazoles could focus on designing new energetic materials by combining tetrazoles with other energetic structural fragments . Additionally, the development of safer and more efficient synthesis methods for tetrazoles could also be a focus of future research .

Properties

IUPAC Name

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-21(2)16-5-3-4-10-22(12-16)17(24)11-14-6-8-15(9-7-14)23-13-18-19-20-23/h6-9,13,16H,3-5,10-12H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVDPKKPECUYKQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.